molecular formula C19H24N2O3S B4628879 N~2~-benzyl-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide

N~2~-benzyl-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4628879
M. Wt: 360.5 g/mol
InChI Key: HFIRVFPMDOXHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-benzyl-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15076381 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry

N2-benzyl-N1-mesityl-N2-(methylsulfonyl)glycinamide serves as a versatile intermediate in synthetic chemistry. For instance, it plays a crucial role in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, showcasing its utility in creating complex molecular structures through N-benzylation and addition reactions (Harikrishna Kommidi, Sivaraman Balasubramaniam, & I. Aidhen, 2010). Similarly, the compound is involved in the development of glycine transporter-1 inhibitors, indicating its potential in the modulation of neurotransmitter systems for therapeutic applications (C. Cioffi et al., 2016).

Prodrug Development

The molecule has been investigated for its role in prodrug forms, particularly focusing on water-soluble amino acid derivatives of N-methylsulfonamides, suggesting its potential in improving drug solubility and bioavailability (J. D. Larsen, H. Bundgaard, & V. H. Lee, 1988). This application underscores the compound's significance in pharmaceutical sciences, offering pathways to enhance therapeutic efficacy.

Catalysis and Synthetic Methodologies

In catalysis, N2-benzyl-N1-mesityl-N2-(methylsulfonyl)glycinamide is used to facilitate specific synthetic transformations. For instance, glycinamide hydrochloride acts as a directing group in C(sp3)−H arylation, enabling the efficient synthesis of benzylbenzaldehydes, demonstrating the molecule's utility in organic synthesis and catalysis (Fei Wen & Zheng Li, 2020).

Anticancer Research

Additionally, derivatives of the molecule have been explored for their role in cancer treatment, particularly in overcoming multidrug resistance (MDR). A methylsulfonyl NDGA derivative showed promising results in inhibiting MDR1 gene expression and enhancing the efficacy of chemotherapeutic agents (L. Huang et al., 2015).

Green Chemistry and Environmental Applications

The compound's derivatives also find applications in green chemistry, aiding in the isolation and purification of glucosinolate hydrolysis products. Such applications highlight the potential of N2-benzyl-N1-mesityl-N2-(methylsulfonyl)glycinamide in environmental science and sustainable chemistry (S. Vaughn & M. Berhow, 2004).

Properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14-10-15(2)19(16(3)11-14)20-18(22)13-21(25(4,23)24)12-17-8-6-5-7-9-17/h5-11H,12-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIRVFPMDOXHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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